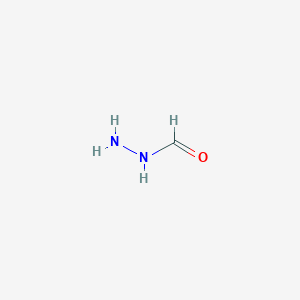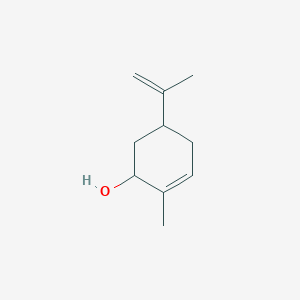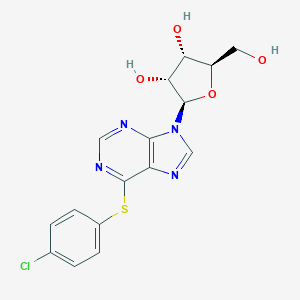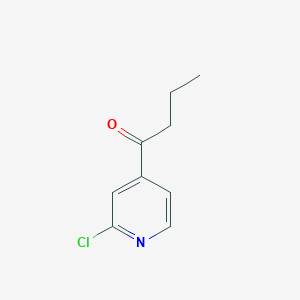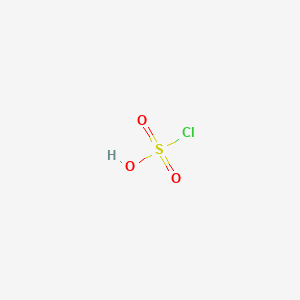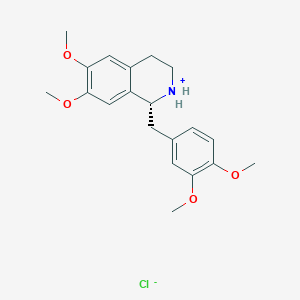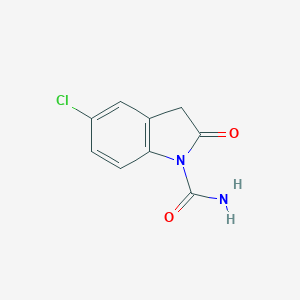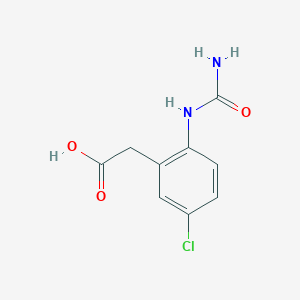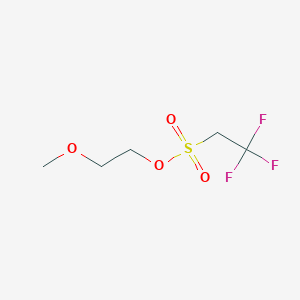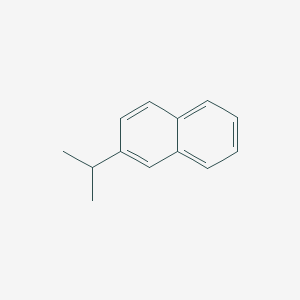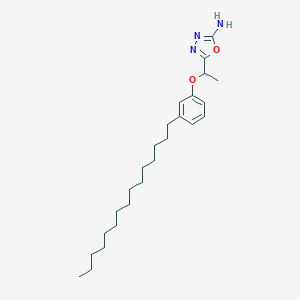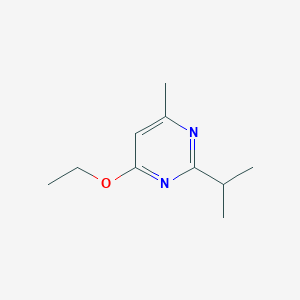
嘧啶,4-乙氧基-6-甲基-2-(1-甲基乙基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is a versatile chemical compound with a unique structure that enables it to be employed in various scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and organic materials, contributing to advancements in diverse fields.
科学研究应用
Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethoxy, methyl, and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrimidines.
作用机制
The mechanism of action of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby altering their activity and resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-: Unique due to its specific substitution pattern.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with a chlorine and methylthio group instead of isopropyl.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Contains a tetrahydropyridinyl group, showing different biological activities.
Uniqueness
Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- stands out due to its unique combination of ethoxy, methyl, and isopropyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-ethoxy-6-methyl-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEYDGYNWKBIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223118 |
Source


|
| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72799-31-6 |
Source


|
| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B46542.png)
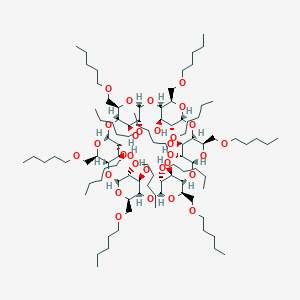
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
